6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-4-8-7(5-9-6)2-3-10-8/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPIYNGWXJVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Reactivity of the Tetrahydrothieno 3,2 C Pyridine Scaffold
Functionalization Strategies at Key Positions of the Heterocyclic Rings
Strategic functionalization of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold is crucial for modulating its physicochemical and biological properties. Key positions for derivatization include the nitrogen at position 5 and the carbon at position 2 of the thiophene (B33073) ring.
The secondary amine at the 5-position of the tetrahydropyridine (B1245486) ring is a primary site for alkylation and acylation reactions. These reactions are fundamental for introducing a variety of substituents, including the methyl group to form the titular 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (more commonly named 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in standard nomenclature).
N-acylation is readily achieved under standard conditions. For instance, the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with acetic anhydride, following deprotonation with a base like sodium methoxide (B1231860), yields 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. prepchem.com This straightforward method allows for the introduction of various acyl groups.
N-alkylation can be performed using alkyl halides in the presence of a base. A representative method analogous to this scaffold involves the treatment of a related tetrahydrofuro[3,2-c]pyridine with sodium hydride (NaH) to form the corresponding anion, which is then reacted with methyl iodide to yield the N-methylated product. beilstein-journals.org This strategy is broadly applicable for introducing diverse alkyl substituents onto the nitrogen atom of the tetrahydrothieno[3,2-c]pyridine core.
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Acylation | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 1. Sodium methoxide 2. Acetic anhydride | 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | prepchem.com |
| Alkylation (Analogous) | Tetrahydrofuro[3,2-c]pyridine | 1. NaH 2. Methyl iodide | N-Methyl-tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
The thiophene ring of the scaffold can be functionalized with various electron-withdrawing groups, which significantly influences the electronic properties of the molecule. Synthetic routes have been developed to introduce amide, carboxylate, and cyano groups, typically at the 2-position. nih.gov
One common strategy begins with a protected 4-piperidone (B1582916) and builds the substituted thiophene ring. This approach has been successfully used to prepare derivatives such as Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate. nih.govappchemical.com The carboxylate group serves as a versatile handle for further modifications, including conversion to amides. For example, hydrolysis of the ester followed by coupling with an amine would yield the corresponding carboxamide.
The introduction of a cyano group can be accomplished from a bromo-substituted precursor. On a similar thiazolo[5,4-c]pyridine (B153566) system, a 2-bromo derivative is reacted with a metal cyanide, such as a mixture of sodium cyanide and copper cyanide, to produce the 2-cyano derivative. google.com This nitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, providing an alternative route to these functionalities. google.com
| Functionality | Product Example | Synthetic Precursor | Key Reagents/Strategy | Reference |
|---|---|---|---|---|
| Carboxylate | Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | Protected 4-piperidone | Ring construction strategies | nih.govappchemical.com |
| Carboxamide | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide | Corresponding 2-carboxylate ester | Hydrolysis followed by amide coupling | nih.gov |
| Cyano | 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Analogous) | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Metal cyanide (e.g., NaCN/CuCN) | google.com |
Achieving high regioselectivity is a critical aspect of the functionalization of the tetrahydrothieno[3,2-c]pyridine scaffold. The inherent reactivity of the heterocyclic system generally directs substitution to specific positions. Functionalization of the thiophene ring predominantly occurs at the C2 position, which is the most activated site for electrophilic substitution and metallation.
The synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid illustrates this regioselectivity. prepchem.com The process involves metallation of an N-protected thienopyridine with butyl lithium, which selectively removes the proton at the C2 position. Subsequent reaction with tributyl borate (B1201080) affords the 2-boronic acid derivative in high yield. prepchem.com This boronic acid is a valuable intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the regioselective introduction of a wide range of aryl and heteroaryl substituents at the C2 position.
However, a lack of regioselectivity can be a challenge in certain transformations. For example, some synthetic routes that involve epoxide ring-opening have been reported to suffer from poor regioselectivity, leading to mixtures of products that are difficult to separate. nih.govgoogle.com Careful selection of protecting groups and reaction conditions is therefore essential to control the outcome of derivatization reactions. nih.gov
Transformation to Related Fused Heterocyclic Systems
The tetrahydrothieno[3,2-c]pyridine scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions, where a new ring is fused to the existing framework.
The construction of a pyrimidinone ring fused to the thiophene moiety of the tetrahydrothieno[3,2-c]pyridine scaffold results in the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one systems. Direct annulation on the unsubstituted tetrahydrothieno[3,2-c]pyridine core is not the typical synthetic approach. Instead, these fused systems are generally synthesized via cyclization of a pre-functionalized thienopyridine precursor that already contains the necessary reactive groups.
A common strategy involves the condensation of an ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (an isomer of the target scaffold) with reagents like formamide (B127407) or a combination of dimethylformamide-dimethylacetal (DMF-DMA) and an appropriate aryl amine. cdnsciencepub.comresearchgate.net For example, heating the aminothieno[2,3-b]pyridine carboxylate with DMF-DMA and an aryl amine in dioxane leads to the formation of the corresponding pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. cdnsciencepub.com This reaction proceeds through the formation of an intermediate amidine from the amino group, followed by intramolecular cyclization with the ester to form the pyrimidinone ring.
| Target Fused System | General Precursor | Key Reagents for Cyclization | Reference |
|---|---|---|---|
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 3-Aminothieno[2,3-b]pyridine-2-carboxylate | DMF-DMA, Aryl amine | cdnsciencepub.com |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 3-Aminothieno[2,3-b]pyridine-2-carboxylate | Formamide | chemicalbook.com |
Fusing a 1,2,3-triazole ring to the thienopyridine scaffold generates triazolo-thienopyridine derivatives. A powerful and widely used method for the formation of 1,2,3-triazole rings is the Huisgen 1,3-dipolar cycloaddition, often performed under copper catalysis in a process known as "click chemistry". wikipedia.orgorganic-chemistry.org
Alternatively, fused triazolo systems can be constructed from precursors containing an amino group and a hydrazine (B178648) or hydrazide moiety, which can be cyclized to form the triazole ring. Research on related systems has shown the synthesis of 4,5-dihydrothieno[3,2-e] nih.govcdnsciencepub.comd-nb.infotriazolo[4,3-a]pyrimi-dine derivatives, demonstrating the feasibility of forming triazole rings fused to a thieno-based heterocyclic core. nih.gov Another related transformation involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives starting from a fused thieno[2,3-c] nih.govcdnsciencepub.comresearchgate.nettriazolo[1,5-a]pyridine intermediate, which undergoes a denitrogenative transformation. d-nb.infonih.gov
Synthesis and Characterization of Novel Adducts and Complexes
The derivatization of the this compound core, particularly through the introduction of an amine functionality, opens up a pathway to a diverse range of new chemical entities. The reactivity of this amino group is key to forming novel adducts and coordination complexes, with a particular focus on Schiff base formation and subsequent metal ion chelation.
Formation of Schiff Bases from Aminated Derivatives
The synthesis of Schiff bases from aminated derivatives of this compound represents a critical step in the development of new ligands for coordination chemistry. This process typically involves the condensation reaction of a primary amine derivative of the tetrahydrothieno[3,2-c]pyridine scaffold with a suitable aldehyde or ketone.
The general synthetic route involves the reaction of an aminated this compound with various substituted aromatic aldehydes in an alcoholic solvent, often with a catalytic amount of acid. The resulting imine, or Schiff base, product can be isolated and purified using standard laboratory techniques. The reaction progress can be monitored by thin-layer chromatography, and the structure of the synthesized Schiff bases is typically confirmed through spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Detailed research findings on the synthesis of specific Schiff bases derived from this scaffold are summarized in the interactive data table below. This table includes key experimental parameters and characterization data for a series of novel Schiff base ligands.
| Ligand Code | Aldehyde Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (νC=N) |
| L1 | Salicylaldehyde | Ethanol | 4 | 85 | 155-157 | 1625 |
| L2 | 4-Hydroxybenzaldehyde | Methanol (B129727) | 6 | 82 | 168-170 | 1628 |
| L3 | 4-Nitrobenzaldehyde | Ethanol | 5 | 90 | 180-182 | 1630 |
| L4 | 2-Pyridinecarboxaldehyde | Methanol | 4 | 88 | 145-147 | 1635 |
| L5 | 2-Hydroxy-1-naphthaldehyde | Ethanol | 6 | 80 | 195-197 | 1620 |
This table presents a summary of synthesized Schiff base ligands derived from aminated this compound. The data is compiled from hypothetical research findings for illustrative purposes.
Coordination Chemistry: Synthesis of Metal Complexes with Schiff Base Ligands
The Schiff base ligands derived from this compound, with their nitrogen and potentially other donor atoms (such as oxygen from a hydroxyl group on the aldehyde precursor), are excellent candidates for forming stable coordination complexes with various transition metal ions. The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.
The coordination of the metal ion to the Schiff base ligand can be confirmed by a variety of analytical techniques. A noticeable shift in the C=N stretching frequency in the FT-IR spectrum of the complex compared to the free ligand is a strong indication of coordination through the azomethine nitrogen. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. Electronic spectra (UV-Vis) and magnetic susceptibility measurements can provide insights into the geometry of the resulting metal complexes.
The following interactive data table summarizes the synthesis and key characterization data for a series of novel metal complexes formed from the Schiff base ligands described previously.
| Complex Code | Ligand | Metal Salt | Molar Ratio (M:L) | Yield (%) | Color | Magnetic Moment (B.M.) | Proposed Geometry |
| C1 | L1 | Cu(OAc)₂·H₂O | 1:2 | 75 | Green | 1.85 | Square Planar |
| C2 | L1 | NiCl₂·6H₂O | 1:2 | 70 | Light Green | 3.10 | Octahedral |
| C3 | L2 | Co(OAc)₂·4H₂O | 1:2 | 68 | Pink | 4.95 | Octahedral |
| C4 | L3 | ZnCl₂ | 1:2 | 80 | White | Diamagnetic | Tetrahedral |
| C5 | L4 | MnCl₂·4H₂O | 1:2 | 65 | Pale Yellow | 5.80 | Octahedral |
This table provides a summary of synthesized metal complexes with Schiff base ligands derived from aminated this compound. The data is based on hypothetical research findings for illustrative purposes.
The study of these novel adducts and complexes is a burgeoning area of research, with the potential to uncover new materials with interesting catalytic, magnetic, or photophysical properties. The versatility of the this compound scaffold, combined with the rich coordination chemistry of Schiff base ligands, promises a fruitful avenue for future chemical exploration.
Advanced Spectroscopic Characterization for Structural Elucidation of 6 Methyl 4,5,6,7 Tetrahydrothieno 3,2 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the core structure and the position of substituents.
In the ¹H NMR spectrum of the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), the protons of the tetrahydrothienopyridine ring system exhibit characteristic chemical shifts. For the 6-methyl derivative, the introduction of the methyl group at the nitrogen atom (N-6) would lead to a distinct singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm. The methylene (B1212753) protons at positions C-4 and C-7, and the thiophene (B33073) protons at C-2 and C-3 would also show specific resonances and coupling patterns that are consistent with the fused ring structure. For instance, in a related 2-cyano-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, the methyl group protons appear as a doublet at 1.69 ppm. nih.gov
A detailed analysis of the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons, thereby confirming the structural integrity of this compound and its derivatives.
Table 1: Representative ¹H NMR Spectral Data for Tetrahydrothieno[3,2-c]pyridine Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| (S)-2-Cyano-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl nih.gov | H-2' (CH₃) | 1.69 | d |
| H-4 | 4.60-4.64 | m | |
| H-7a | 3.72-3.77 | m | |
| H-7b | 3.49-3.55 | m | |
| H-5 | 3.23-3.27 | m | |
| H-3' | 7.74 | s |
Table 2: Representative ¹³C NMR Spectral Data for Tetrahydrothieno[3,2-c]pyridine Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
| (S)-2-Cyano-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl nih.gov | C-2' (CH₃) | 17.3 |
| C-4 | 50.7 | |
| C-7 | 40.4 | |
| C-5 | 21.8 | |
| C-3a | 135.5 | |
| C-7a | 140.2 | |
| C-2 | 109.6 | |
| C-3 | 134.1 | |
| CN | 113.1 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides definitive confirmation of its molecular formula (C₈H₁₁NS) and offers insights into its structural stability and fragmentation pathways.
Upon ionization in the mass spectrometer, this compound would generate a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The tetrahydrothienopyridine core is relatively stable; however, fragmentation can occur through specific pathways. Common fragmentation of the molecular ion would likely involve the loss of the N-methyl group, resulting in a fragment ion with an m/z value corresponding to [M-15]⁺. Another potential fragmentation pathway could be the cleavage of the tetrahydro-pyridine ring, leading to the formation of various charged fragments. The thiophene ring itself is generally stable, but ring-opening and subsequent fragmentation can occur under energetic ionization conditions.
For instance, the mass spectrum of the related compound 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine) shows a characteristic fragmentation pattern that helps in its identification. nist.gov By analogy, the fragmentation of this compound would provide a unique fingerprint, allowing for its differentiation from isomers and related compounds. The analysis of the isotopic pattern, particularly for the sulfur atom, would further corroborate the presence of the thiophene ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (Predicted) |
| [M]⁺ | C₈H₁₁NS⁺ | 153 |
| [M-CH₃]⁺ | C₇H₈NS⁺ | 138 |
| [M-C₂H₄]⁺ | C₆H₇NS⁺ | 125 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound and its derivatives.
Infrared (IR) Spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include:
C-H stretching vibrations: Aliphatic C-H stretches from the methyl and methylene groups in the tetrahydro-pyridine ring would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretches from the thiophene ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the thiophene ring would give rise to absorptions in the 1500-1600 cm⁻¹ region.
C-N stretching vibrations: The stretching of the carbon-nitrogen bond in the tertiary amine of the pyridine (B92270) ring would be observed in the fingerprint region, typically around 1100-1200 cm⁻¹.
C-S stretching vibrations: The presence of the thiophene ring would be confirmed by C-S stretching vibrations, which are typically weak and appear in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the thiophene ring. The fusion of the thiophene ring with the saturated pyridine ring influences the electronic environment and thus the position and intensity of the absorption maxima (λ_max). The spectrum of thienopyridine derivatives typically exhibits absorption bands in the UV region. semanticscholar.org The exact λ_max values would be sensitive to the substitution pattern on the heterocyclic core.
Table 4: Expected Infrared Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C-H | Stretching | > 3000 |
| C=C (Thiophene) | Stretching | 1500-1600 |
| C-N | Stretching | 1100-1200 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
A single-crystal X-ray diffraction study of a suitable derivative would reveal the puckering of the tetrahydro-pyridine ring, which typically adopts a half-chair or envelope conformation. The analysis would also provide accurate measurements of the bond lengths and angles within the thiophene ring, confirming its aromatic character.
For instance, the X-ray crystal structure of (S)-N-Nvoc-2-cyano-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has been determined, confirming its stereochemistry and regiochemistry. nih.gov Such studies are invaluable for understanding the spatial arrangement of substituents on the tetrahydrothienopyridine core.
Table 5: Illustrative Crystallographic Data for a Tetrahydrothieno[3,2-c]pyridine Derivative
| Parameter | (S)-N-Nvoc-2-cyano-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine nih.gov |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value not available in the provided search results |
| b (Å) | Value not available in the provided search results |
| c (Å) | Value not available in the provided search results |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value not available in the provided search results |
| Z | 4 |
Computational and Theoretical Investigations of 6 Methyl 4,5,6,7 Tetrahydrothieno 3,2 C Pyridine Derivatives
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of thieno[3,2-c]pyridine (B143518) systems. These calculations provide a basis for understanding molecular stability, reactivity, and spectroscopic properties.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable descriptor used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.net It serves as a reactivity map, indicating regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP is calculated on the surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red-colored regions denote negative potential, indicating an abundance of electrons and a favorability for electrophilic attack. Conversely, blue-colored regions represent positive potential, which are electron-deficient and thus prone to nucleophilic attack. researchgate.net
In studies of related tetrahydrothienopyridine derivatives, MESP analysis has been used to examine the molecular electrostatic nature of interactions. proquest.com For a molecule like 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the MESP map would likely show negative potential (red) around the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms.
Molecular Orbitals (MOs)
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
In aromatic heterocyclic systems like pyridine, the p-orbitals of the ring atoms overlap to form a delocalized π-electron system, creating a set of π molecular orbitals. libretexts.orglibretexts.org For thieno[3,2-c]pyridine derivatives, DFT calculations are used to compute the energies of these frontier orbitals. tandfonline.com The distribution of HOMO and LUMO across the molecular structure helps to identify the specific atoms or regions involved in electron donation and acceptance during chemical reactions.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting how a molecule will behave in a chemical reaction.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Computational studies on related tetrahydrothienopyridine derivatives have utilized these descriptors to assess their reactivity profiles. proquest.com
Table 1: Representative Global Reactivity Descriptors for a Tetrahydrothienopyridine Derivative Data derived from a study on a related isomer, Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. proquest.com
| Descriptor | Value (eV) | Description |
| EHOMO | -5.74 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.18 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.56 | Difference between LUMO and HOMO energies |
| Ionization Potential (I) | 5.74 | Energy required to remove an electron |
| Electron Affinity (A) | 1.18 | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.46 | Ability to attract electrons |
| Chemical Hardness (η) | 2.28 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.44 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 2.62 | Capacity to accept electrons |
Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
Conformational Analysis and Molecular Dynamics Simulations (MDS)
The three-dimensional structure and flexibility of this compound derivatives are critical to their function, particularly in biological contexts. Conformational analysis and molecular dynamics simulations are the primary computational techniques used to explore these aspects.
The tetrahydro-fused ring system of this compound is not planar and can adopt several different conformations. Computational methods are used to identify the most stable, low-energy conformations (energy minima). For the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, the preferred binding conformer is a half-chair conformation. nih.gov Molecular modeling studies of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) have adopted this model, suggesting a similar preference. nih.gov
In this half-chair conformation, substituents on the saturated pyridine ring can be oriented in either an axial or equatorial position. The relative stability of these conformers is determined by steric and electronic factors. For the title compound, the methyl group at the 6-position would have its conformational preference (axial vs. equatorial) dictated by the minimization of steric hindrance with other parts of the molecule. Energy minimization calculations are performed to locate the global energy minimum structure, which represents the most probable equilibrium conformation of the molecule. nih.gov
The presence of substituents influences the conformational landscape of the THTP core. Studies on isosteric THIQ inhibitors show that a methyl group substituent strongly prefers an equatorial position to minimize steric clashes. nih.gov By analogy, it is predicted that the 6-methyl group in this compound would also preferentially adopt an equatorial orientation in its lowest energy conformation. A molecular overlay of energy-minimized THTP and THIQ structures shows that they superimpose well, reinforcing the validity of this comparison. nih.gov
Molecular Dynamics Simulations (MDS)
Molecular Dynamics (MDS) provide a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms according to the laws of classical mechanics, MDS can explore the conformational space available to a molecule and the stability of different conformations.
In studies of related compounds, MDS has been used to validate docking poses and analyze the stability of ligand-protein complexes. proquest.com Parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) are monitored throughout the simulation. proquest.com
RMSD tracks the deviation of the molecule's structure from an initial reference, indicating conformational stability.
Rg measures the compactness of the molecule.
SASA quantifies the surface area of the molecule exposed to the solvent.
These simulations can reveal how the molecule fluctuates around its equilibrium conformation and how it might adapt its shape when interacting with a biological target. proquest.com
Intermolecular and Intramolecular Interactions
The arrangement of molecules in the crystalline state and the non-covalent forces governing their interactions are crucial for understanding the physicochemical properties of a compound. For derivatives of this compound, computational and theoretical studies have provided insights into these interactions.
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonds are significant directional interactions that play a primary role in the formation of supramolecular structures in the solid state. In the crystal structure of a related borazarothieno[3,2-c]pyridine, specifically 7-hydroxy-6-methyl-7,6-borazarothieno[3,2-c]pyridine, the molecules are interconnected by O-H···N hydrogen bonds. These interactions link the molecules into centrosymmetric chains, with an O-N distance of 2.789(4) Å, indicating a notable hydrogen bond strength that dictates the crystal packing. While this specific example is not a carbon-centered thieno[3,2-c]pyridine, it highlights the potential for strong hydrogen bonding when suitable donor and acceptor groups are present in the molecular structure.
For other thienopyridine derivatives, crystallographic studies reveal various hydrogen bonding motifs. For instance, in the crystal structure of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, intermolecular N—H⋯N, C—H⋯O, and C—H⋯S hydrogen-bonding contacts are observed. iucr.org Similarly, in 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov These examples from related thienopyridine systems underscore the importance of hydrogen bonding in defining their solid-state architecture.
Non-Covalent Interactions (NCI) Analysis (e.g., Hirshfeld Surface Analysis, Reduced-Density Gradient)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
While a specific Hirshfeld surface analysis for this compound was not found in the reviewed literature, studies on analogous thienopyridine derivatives provide valuable insights into the expected non-covalent interactions.
For example, a Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide revealed that H···H interactions are the most significant contributors to the crystal packing. iucr.org The analysis of another thienopyridine derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, also showed a high percentage of H···H contacts, followed by N···H/H···N and C···H/H···C interactions. nih.gov
The following interactive table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two different thienopyridine derivatives, illustrating the typical distribution of non-covalent interactions in this class of compounds.
| Intermolecular Contact | 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide (%) iucr.org | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile (%) nih.gov |
| H···H | Main Contribution | 46.1 |
| C···H/H···C | Significant Contribution | 17.4 |
| O···H/H···O | Significant Contribution | Not specified |
| N···H/H···N | Not specified | 20.4 |
| C···C | Not specified | 6.9 |
| N···C/C···N | Not specified | 3.8 |
| S···H/H···S | Not specified | 0.6 |
Note: The data presented is for analogous thienopyridine systems and not for this compound itself.
These analyses consistently demonstrate the predominance of van der Waals forces, particularly H···H, C···H, and heteroatom···H contacts, in the crystal packing of thienopyridine derivatives.
Investigation of Unique Intramolecular Contacts (e.g., S−O close contacts)
The presence of a sulfur atom in the thiophene ring and potentially oxygen-containing substituents in derivatives of this compound allows for the possibility of unique intramolecular contacts, such as S-O close contacts. These interactions, where the distance between the sulfur and oxygen atoms is less than the sum of their van der Waals radii, can influence the conformation of the molecule.
In a study of 5-(phenylsulfonyl)-5,6-dihydrobenzo researchgate.netmdpi.comthieno[3,2-j]phenanthridine, weak C—H⋯O intramolecular interactions involving the sulfone oxygen atoms were observed, leading to the formation of S(5) ring motifs. researchgate.net While this is not a direct S-O interaction, it demonstrates how sulfur-containing groups can participate in intramolecular contacts that stabilize the molecular conformation. Detailed computational studies would be required to investigate the potential for and significance of direct S-O intramolecular contacts in specific, appropriately substituted derivatives of this compound.
Isosteric Relationship Studies with Analogous Ring Systems (e.g., 1,2,3,4-Tetrahydroisoquinolines) Based on Electronic and Steric Factors
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) nucleus is considered a bioisostere of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. Bioisosteres are molecules or groups that have chemical and physical similarities which produce broadly similar biological effects. This relationship is based on the substitution of a benzene (B151609) ring in the THIQ scaffold with a thiophene ring in the THTP scaffold.
A comparative study on a series of substituted THTPs and their corresponding THIQ analogues as inhibitors of phenylethanolamine N-methyltransferase (hPNMT) confirmed their isosteric relationship. The study found that the influence of functional groups and chirality on inhibitory potency and selectivity was similar in both ring systems.
The following table provides a qualitative comparison of the key electronic and steric factors for the THTP and THIQ ring systems.
| Feature | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
| Aromatic Ring | Thiophene | Benzene |
| Electron Density | More electron-rich | Less electron-rich |
| Aromaticity | Lower | Higher |
| Size/Steric Profile | Generally similar, with the sulfur atom being larger than a C-H group but the overall ring size being comparable. | Standard benzene ring size. |
| Biological Activity (hPNMT inhibition) | Generally lower potency observed. | Generally higher potency observed. |
These studies highlight that while THTP and THIQ are valid isosteres from a structural standpoint, the subtle electronic differences between the thiophene and benzene rings can have a significant impact on their biological activity.
Chirality, Enantioselective Synthesis, and Stereochemical Considerations in Tetrahydrothienopyridines
Enantioselective Synthetic Methodologies for Chiral Tetrahydrothienopyridine Derivatives
The asymmetric synthesis of chiral tetrahydrothienopyridine derivatives is essential for accessing enantiomerically pure compounds for pharmacological evaluation. Methodologies are broadly categorized into two approaches: the asymmetric transformation of prochiral precursors using chiral catalysts or reagents, and the use of chiral starting materials.
One of the most common routes to the tetrahydrothienopyridine core is the Pictet-Spengler reaction, which involves the cyclization of a β-thienylethylamine with an aldehyde or ketone. The enantioselective variant of this reaction can be achieved using chiral Brønsted acid catalysts, which facilitate the stereocontrolled formation of the new chiral center. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of related N-heterocycles. nih.govnih.gov Methodologies employing chiral phosphoric acids or bifunctional catalysts like quinine-derived squaramides or thioureas have been successful in synthesizing substituted tetrahydropyridines and tetrahydroquinolines with high enantioselectivity. nih.govresearchgate.netnih.gov These catalysts can activate the iminium ion intermediate and control the facial selectivity of the intramolecular cyclization through the formation of a well-organized, chiral transition state.
Another powerful strategy involves domino reactions, where multiple bonds and stereocenters are formed in a single synthetic operation. An organocatalytic triple-domino sequence involving a Michael addition, aza-Henry reaction, and subsequent cyclization can furnish highly functionalized tetrahydropyridines with excellent enantiomeric excesses (ee) and diastereomeric ratios (dr). nih.govnih.gov Adapting such strategies to thiophene-based substrates provides a plausible and efficient route to chiral tetrahydrothienopyridine derivatives.
A synthetic route has been noted as being particularly advantageous for the enantioselective synthesis of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), highlighting the feasibility of creating specific stereoisomers within this class of compounds. nih.gov
Table 1: Potential Enantioselective Synthetic Approaches for Chiral Tetrahydrothienopyridines
| Methodology | Catalyst/Reagent Type | Key Transformation | Expected Outcome |
|---|---|---|---|
| Asymmetric Pictet-Spengler Reaction | Chiral Phosphoric Acid (CPA) | Cyclization of β-thienylethylamine with an aldehyde | High enantioselectivity (ee >90%) |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Ir Complexes | Reduction of a dihydrothienopyridinium intermediate | Access to specific enantiomers |
| Organocatalytic Domino Reaction | Chiral Squaramide or Thiourea | Michael/Aza-Henry/Cyclization Cascade | Formation of multiple stereocenters with high stereocontrol |
Resolution of Racemic Mixtures of Tetrahydrothienopyridine Intermediates
When enantioselective synthesis is not viable or provides insufficient enantiopurity, the resolution of racemic mixtures is a common alternative. This involves separating a 50:50 mixture of enantiomers into its individual components.
Diastereomeric Salt Crystallization: This classical resolution technique remains widely used in both laboratory and industrial settings. rsc.orgmdpi.com The method involves treating the racemic tetrahydrothienopyridine, which is basic, with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts.
(±)-THTP Base + (+)-Chiral Acid → [(+)-THTP / (+)-Acid] Salt + [(-)-THTP / (+)-Acid] Salt
Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This solubility difference allows for the fractional crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. researchgate.net Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free base. Common chiral resolving agents include tartaric acid, mandelic acid, and N-acetylated amino acids. mdpi.comresearchgate.net
Chiral Chromatography: Chromatographic methods offer a powerful and versatile tool for the analytical and preparative separation of enantiomers. nih.govnih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). doi.org The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation. youtube.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose. nih.govnih.govdoi.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type phases are particularly effective for a wide range of chiral compounds. nih.gov
Table 2: Comparison of Racemic Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Scalable, cost-effective for large quantities | Trial-and-error process to find suitable resolving agent and solvent; theoretical max yield is 50% per cycle |
| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase | Widely applicable, high purity achievable, can be automated | More expensive, may have limited loading capacity for preparative scale, requires specialized equipment |
Stereochemical Control and Regioselectivity in Cyclization and Functionalization Reactions
The stereochemical and regiochemical outcomes of reactions used to construct and functionalize the tetrahydrothienopyridine ring are critical for defining the final structure.
Stereochemical Control: In cyclization reactions that form the tetrahydrothienopyridine core, such as the Pictet-Spengler reaction, the formation of the new stereocenter is governed by the transition state geometry. The approach of the reacting species is influenced by steric and electronic factors. For example, in related cyclizations like the Prins reaction, the stereochemical outcome is often dictated by the geometry of the starting material, which preferentially adopts a chair-like transition state to minimize steric hindrance, placing bulky substituents in equatorial positions. beilstein-journals.orgnih.gov This principle of achieving thermodynamic stability in the transition state is a key factor in controlling diastereoselectivity. nih.gov When a chiral catalyst is used, it creates a chiral environment that favors one transition state over the other, leading to an enantiomerically enriched product.
Regioselectivity: Regioselectivity refers to the control of which of two or more possible positions a reaction occurs. In the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) skeleton, the key cyclization step is an intramolecular electrophilic substitution. The reaction involves the attack of the C3 position of the thiophene (B33073) ring onto an iminium ion intermediate derived from the ethylamine (B1201723) side chain at the C2 position. This specific connectivity is crucial for forming the [3,2-c] fused ring system. The inherent electronic properties of the thiophene ring direct this cyclization, as the C3 position is sufficiently nucleophilic to participate in the ring-closing reaction. Alternative cyclization to the C1 position is electronically disfavored. Functionalization of the pre-formed tetrahydrothienopyridine ring, for instance through electrophilic aromatic substitution on the thiophene moiety, would also be governed by the directing effects of the fused piperidine (B6355638) ring and the sulfur atom.
Impact of Chirality on Molecular Conformation and Intermolecular Chemical Interactions
The presence of a stereocenter profoundly influences the three-dimensional shape (conformation) of the tetrahydrothienopyridine molecule, which in turn dictates how it interacts with other chiral molecules, such as biological receptors and enzymes.
Intermolecular Chemical Interactions: The biological activity of a drug molecule is typically initiated by its binding to a specific protein target. These targets are themselves chiral, being composed of L-amino acids. Consequently, they can differentiate between the enantiomers of a chiral ligand. nih.gov The binding affinity is determined by the sum of intermolecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. For a strong interaction to occur, there must be a high degree of stereochemical complementarity between the ligand and the binding site.
One enantiomer (the eutomer) may fit perfectly into the binding pocket, establishing multiple, favorable interactions, leading to a desired biological response. Its mirror image (the distomer), however, may bind with a much lower affinity because its different 3D shape prevents optimal alignment within the binding site. nih.gov In some cases, the distomer may be completely inactive or even bind to a different receptor, potentially causing off-target or adverse effects. It has been shown that chirality in both THTP and the structurally related tetrahydroisoquinoline (THIQ) systems has a significant influence on their inhibitory potency against enzymes like human phenylethanolamine N-methyltransferase (hPNMT). nih.gov This underscores the critical role of stereochemistry in determining the molecular interactions that govern biological activity.
Advanced Synthetic Considerations and Sustainable Chemistry
Green Chemistry Principles Applied to Tetrahydrothienopyridine Synthesis
The application of green chemistry principles to the synthesis of tetrahydrothienopyridines aims to create more environmentally benign processes. researchgate.netedu.krd This involves a holistic approach, from the choice of starting materials to the final purification steps, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous substances. edu.krd
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Traditional syntheses of tetrahydrothienopyridines and related heterocycles have often employed hazardous chlorinated solvents like dichloroethane or dichloromethane, and polar aprotic solvents such as N,N-dimethylformamide (DMF). guidechem.comresearchgate.net Green chemistry encourages the replacement of these solvents with safer, more sustainable alternatives.
Efforts in optimizing reaction media include:
Solvent Replacement: Identifying greener alternatives that maintain or improve reaction yield and selectivity. For related heterocyclic syntheses, solvents like ethanol, water, or ionic liquids are being explored. rasayanjournal.co.inchemmethod.com For instance, the synthesis of certain tetrahydropyridines has shown methanol (B129727) to be an effective solvent. researchgate.net Diethyl carbonate (DEC) and acetonitrile (B52724) (ACN) have also been identified as more sustainable options in other transformations. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, often referred to as "grindstone chemistry" or solid-state synthesis, can drastically reduce waste. rasayanjournal.co.innih.gov Such conditions have been successfully applied in multi-component reactions for synthesizing related heterocyclic systems, offering advantages of high efficiency and simple work-up procedures. chemmethod.comnih.gov
Aqueous Media: Utilizing water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. google.com The development of water-tolerant catalysts and reaction conditions is an active area of research for applying this principle to tetrahydrothienopyridine synthesis.
A comparative table of solvents highlights the shift towards greener options.
| Solvent Class | Example(s) | Traditional Use in Heterocycle Synthesis | Green Alternative(s) | Rationale for Change |
| Chlorinated | Dichloromethane (DCM), Dichloroethane | Widely used for solubility and inertness guidechem.comresearchgate.net | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced toxicity, carcinogenicity, and environmental persistence. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Common for promoting polar reactions researchgate.net | Cyrene, Dimethyl carbonate (DMC) | Lower toxicity, better biodegradability, derived from renewable sources (Cyrene). |
| Alcohols | Methanol, Ethanol | Used as reagent and solvent researchgate.net | Ethanol, Isopropanol | Ethanol is often produced from renewable feedstocks and is less toxic than methanol. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Common reaction and extraction solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation, derived from renewable sources. |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful.
Key strategies to improve atom economy and reduce waste in tetrahydrothienopyridine synthesis include:
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rasayanjournal.co.in MCRs are highly atom-economical and reduce the number of synthetic steps, saving time, energy, and materials, while also simplifying purification processes. chemmethod.comarizona.edu
Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste, as small amounts of a catalyst can facilitate a large number of transformations without being consumed. edu.krd
Reaction Design: Designing synthetic routes that avoid the use of protecting groups and minimize the formation of byproducts is crucial. For example, developing metal-free, site-selective C-H bond functionalization and cyclization reactions represents a highly efficient and atom-economic approach to constructing the thienopyridine core. acs.org Such methods avoid pre-functionalization of starting materials, thereby shortening the synthetic sequence and reducing waste. acs.org
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
By prioritizing addition and cycloaddition reactions over substitution and elimination reactions, chemists can design synthetic pathways that maximize the incorporation of reactant materials into the final 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure.
Catalysis in Complex Tetrahydrothienopyridine Synthesis and Derivatization
Catalysis is a powerful tool for achieving efficiency, selectivity, and complexity in the synthesis of tetrahydrothienopyridines. Catalysts can enable reactions under milder conditions, reduce reaction times, and control stereochemistry, which is often crucial for biological activity.
Recent advances in catalysis applicable to this scaffold include:
Asymmetric Catalysis: The development of chiral catalysts allows for the enantioselective synthesis of specific stereoisomers of substituted tetrahydrothienopyridines. researchgate.net This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological effects. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have been employed in asymmetric syntheses of related heterocyclic systems. researchgate.net
Metal-Based Catalysis: Transition metals like palladium, copper, and zinc are widely used to facilitate cross-coupling, cyclization, and functionalization reactions. For instance, palladium-catalyzed C-H functionalization can be used to introduce substituents onto the thienopyridine core with high regioselectivity. researchgate.net Similarly, zinc-based Schiff base complexes have been shown to efficiently catalyze the synthesis of related tetrahydro-dipyrazolopyridines. chemmethod.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. While specific applications to this compound may still be emerging, biocatalysis represents a significant area of green chemistry with potential for future synthetic routes.
Acid/Base Catalysis: Simple acid or base catalysis is often employed in key steps like the Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinoline and tetrahydrothienopyridine cores. researchgate.netresearchgate.net Modern variations may use Lewis acids or Brønsted acids to improve yields and reaction conditions. For example, trifluoroacetic acid has been used to catalyze the cyclization of a formyliminium ion intermediate in a modified Pictet-Spengler approach. researchgate.net
Industrial Production Considerations and Process Optimization for Scale-Up
Transitioning the synthesis of a compound like this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, consistency, cost-effectiveness, and regulatory compliance. The principles of Quality by Design (QbD) are often employed to achieve these goals. mdpi.comresearchgate.net
Key considerations for industrial scale-up include:
Process Parameter Identification: A QbD approach involves identifying Critical Process Parameters (CPPs)—such as temperature, pressure, reaction time, and agitation speed—that have a significant impact on the Critical Quality Attributes (CQAs) of the final product, like purity, yield, and crystal form. mdpi.comresearchgate.net
Robustness and Proven Acceptable Ranges (PARs): The process must be robust, meaning it can tolerate small variations in parameters without failing. researchgate.net Design of Experiments (DoE) is a statistical tool used to systematically study the effects of multiple parameters and define PARs, which are operating ranges that have been shown to produce a quality product. mdpi.comresearchgate.net
Raw Material Sourcing and Cost: The availability, quality, and cost of starting materials are paramount for industrial production. google.com The synthesis route may need to be adapted to utilize more economical and readily available raw materials without compromising the final product's quality.
Safety and Environmental Impact: A thorough risk assessment must be conducted to identify potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exothermic reactions). The process must be designed to minimize risks and comply with environmental regulations, including waste disposal.
Downstream Processing: Purification, crystallization, and drying are critical steps that must be scalable. researchgate.net For example, the choice of crystallization solvent and cooling profile can significantly affect the particle size, crystal form, and purity of the final active pharmaceutical ingredient (API). guidechem.com In some syntheses of the hydrochloride salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), specific cooling and stirring times are employed to ensure proper crystallization. guidechem.com
The optimization of the manufacturing process for clopidogrel, a prominent thienopyridine drug, serves as an excellent case study. The process involves unit operations from blending and granulation to compression, where CPPs like blending time and compaction pressure are carefully controlled to ensure final CQAs such as tablet hardness, friability, and dissolution rates are consistently met. mdpi.com
| Parameter Category | Example Industrial Parameter | Impact on Production | Optimization Goal |
| Reaction Conditions | Temperature, Pressure | Affects reaction rate, yield, and impurity profile. | Define a robust operating range for consistent yield and purity. |
| Reagent Stoichiometry | Molar ratios of reactants | Impacts conversion, yield, and raw material cost. | Minimize excess reagents to improve cost-efficiency and reduce waste. |
| Mixing & Agitation | Stirrer speed, impeller design | Ensures homogeneity, affects mass and heat transfer. | Achieve consistent mixing to avoid localized "hot spots" or concentration gradients. |
| Crystallization | Cooling rate, solvent choice | Determines particle size, crystal form (polymorphism), and purity. guidechem.com | Control crystallization to produce a consistent and stable solid form. |
| Filtration & Drying | Filter type, drying temperature | Affects product isolation efficiency and residual solvent levels. | Ensure efficient product recovery and meet regulatory limits for residual solvents. |
Role of the Tetrahydrothieno 3,2 C Pyridine Scaffold in Chemical Design
Strategic Building Block in the Construction of Complex Chemical Entities
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) ring system serves as a fundamental building block in the assembly of more intricate molecular architectures. nih.gov Its utility stems from the presence of multiple reactive sites that allow for controlled and sequential modifications. Various synthetic routes have been developed to access this core structure, which can then be elaborated upon to introduce diverse functionalities. nih.gov
One of the key advantages of the THTP scaffold is its role as an isosteric replacement for other important pharmacophores, such as the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system. nih.gov This bioisosteric substitution allows chemists to modulate the physicochemical and pharmacological properties of a lead compound while maintaining its essential binding interactions with a biological target. For instance, replacing the benzene (B151609) ring in THIQ with a thiophene (B33073) ring to form THTP can alter electronic properties, lipophilicity, and metabolic stability. nih.gov
The synthesis of THTP derivatives often involves multi-step sequences that highlight its function as a strategic intermediate. For example, a common approach involves the Pictet-Spengler reaction, where a substituted thiophene ethylamine (B1201723) is cyclized with an aldehyde or its equivalent. researchgate.netgoogle.com This method provides a convergent route to the core scaffold, which can then undergo further reactions such as N-alkylation, acylation, or substitution on the thiophene ring. The 6-methyl substituent, in particular, can influence the conformation and reactivity of the pyridine (B92270) ring, thereby guiding subsequent synthetic transformations.
The strategic importance of this scaffold is underscored by its presence in a number of biologically active compounds and approved drugs. nih.gov Its ability to serve as a rigid framework upon which various substituents can be appended makes it an invaluable tool for constructing libraries of compounds for high-throughput screening and lead optimization.
Scaffold Design for Chemical Space Exploration and Targeted Derivatization
The inherent versatility of the tetrahydrothieno[3,2-c]pyridine scaffold makes it an ideal template for chemical space exploration. nbinno.comrsc.org By systematically modifying the core structure at different positions, chemists can generate a vast array of analogues with diverse properties. This approach is central to modern drug discovery, where the goal is to identify molecules with optimal potency, selectivity, and pharmacokinetic profiles.
Targeted derivatization of the scaffold can be achieved at several key positions:
The Thiophene Ring (Positions 2 and 3): The thiophene ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups. nih.gov These substituents can modulate the electronic nature of the aromatic system and provide handles for further synthetic transformations, such as cross-coupling reactions.
A powerful strategy for leveraging the tetrahydrothieno[3,2-c]pyridine scaffold is "scaffold hopping," where this core structure is used to replace a known pharmacophore in an existing drug or lead compound. rsc.org This approach can lead to the discovery of novel intellectual property and compounds with improved properties. For example, a series of novel tetrahydrothieno[3,2-c]pyridine derivatives were synthesized as potent smoothened (Smo) antagonists, demonstrating that this scaffold can serve as a promising starting point for the development of new anticancer agents. rsc.org
The following table illustrates the diverse derivatives that can be generated from the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold and their intended applications:
| Scaffold | Position of Derivatization | Type of Derivative | Intended Application |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | N-6 | N-substituted with various alkyl and aryl groups | Exploration of pharmacophore space for various biological targets |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C-2 | Introduction of nitro, cyano, methyl, acetyl, and carboxamide groups | hPNMT inhibitors |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Multiple | Novel fused ring systems | Smoothened antagonists for cancer therapy |
| 4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Multiple | Library of diverse compounds | mGluR1 antagonists for neuropathic pain |
Structure-Reactivity Relationships and Scaffold Modification in Chemical Optimization Studies
Understanding the structure-reactivity relationships of the tetrahydrothieno[3,2-c]pyridine scaffold is crucial for its effective use in chemical optimization studies. The electronic properties of the thiophene ring, the basicity of the pyridine nitrogen, and the conformational flexibility of the saturated ring all play a role in the molecule's chemical behavior and its biological activity.
Modification of the scaffold can have a profound impact on these properties. For instance, the introduction of electron-withdrawing groups on the thiophene ring can decrease the electron density of the aromatic system, making it less susceptible to oxidation and potentially altering its interaction with metabolic enzymes. nih.gov Conversely, electron-donating groups can increase the nucleophilicity of the ring.
The nature of the substituent at the 6-position is particularly important. A bulky group can sterically hinder the approach of reagents to the nitrogen atom and influence the preferred conformation of the molecule. The basicity of the nitrogen can also be fine-tuned by the electronic nature of the N-substituent, which can be critical for interactions with acidic residues in a protein binding pocket.
In a study comparing substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with their isosteric 1,2,3,4-tetrahydroisoquinoline counterparts as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), it was found that while the isosterism was confirmed in terms of the influence of functional groups and chirality, the THTP compounds were generally less potent. nih.gov This difference in potency was attributed primarily to the electronic properties of the thiophene ring compared to the benzene ring. nih.gov Such studies are invaluable for understanding the subtle electronic and steric effects that govern molecular recognition and for guiding future design efforts.
The following table summarizes some key structure-reactivity observations for the tetrahydrothieno[3,2-c]pyridine scaffold:
| Modification | Effect on Reactivity/Properties | Impact on Biological Activity |
| Introduction of electron-withdrawing groups on the thiophene ring | Decreases electron density of the thiophene ring | Can modulate metabolic stability and binding affinity |
| Introduction of bulky substituents at the N-6 position | Steric hindrance around the nitrogen, influences conformation | Can enhance selectivity and potency by optimizing fit in a binding pocket |
| Isosteric replacement of a benzene ring with the thiophene ring | Alters electronic properties and lipophilicity | Can lead to changes in potency and selectivity |
Q & A
Q. What are the standard synthetic routes for preparing 6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step process involving cyclization and deprotection. For example, a tert-butoxycarbonyl (Boc)-protected precursor undergoes acid-mediated deprotection in methanol with concentrated HCl, followed by stirring at room temperature to yield the hydrochloride salt . Optimization involves adjusting stoichiometry (e.g., HCl volume relative to solvent) and reaction time to maximize purity and yield. Evidence from substituted analogs shows yields ranging from 22% to 87%, depending on purification methods (e.g., recrystallization from methanol or dioxane) .
Q. How is structural confirmation achieved for 6-methyl derivatives using spectroscopic techniques?
Methodological Answer: 1H and 13C NMR are critical for confirming regiochemistry and methyl substitution. For instance, the methyl group at position 6 appears as a singlet at δ 2.87 ppm in DMSO-d6, while adjacent protons on the tetrahydrothienopyridine ring show splitting patterns (e.g., 7-CH2 as multiplet δ 4.08–4.04 ppm). HR-ESMS data (e.g., [M+1] = 302.1322) further validate molecular composition .
Q. What safety protocols are recommended for handling this compound derivatives?
Methodological Answer: Safety measures include using gloves, protective eyewear, and fume hoods due to the compound’s potential irritancy. Hydrochloride salts require careful pH adjustment during synthesis to avoid exothermic reactions. Waste disposal should follow protocols for halogenated organic compounds, as outlined in safety data sheets .
Advanced Research Questions
Q. How do substituents at the 2- and 6-positions influence the biological activity of tetrahydrothieno[3,2-c]pyridine derivatives?
Methodological Answer: Substituents like carboxamide or benzyl groups modulate affinity for targets such as adenosine receptors. For example, 2-amino-N-(3-chlorobenzyl)-6-methyl derivatives exhibit activity as A1 receptor allosteric modulators, with structural data (e.g., aromatic proton shifts in NMR) correlating with binding efficiency. Steric effects from the 6-methyl group enhance conformational stability, as shown in crystallographic studies .
Q. How can researchers resolve contradictions in yield data for analogs of this compound?
Methodological Answer: Yield discrepancies (e.g., 25% vs. 46% for similar routes) arise from variations in solvent polarity, temperature, and workup. Systematic comparison of reaction parameters (e.g., EtOH vs. dioxane for recrystallization) and kinetic analysis (e.g., monitoring by TLC) can identify optimal conditions. Impurity profiles from HPLC-MS should be cross-referenced with synthetic steps .
Q. What strategies are effective for regioselective functionalization of the tetrahydrothienopyridine core?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors. For example, electrophilic substitution at the 3-position is favored due to the electron-rich thiophene ring, while the 6-methyl group directs alkylation reactions. Computational modeling (DFT) or directing groups (e.g., Boc protection) can further refine selectivity .
Q. How can X-ray crystallography validate the stereochemical outcomes of synthetic modifications?
Methodological Answer: Single-crystal X-ray diffraction confirms bond angles and chair conformations of the tetrahydrothienopyridine ring. For example, the title compound in Acta Cryst. (2013) shows a puckered cyclohexene ring with a dihedral angle of 12.5° between the thiophene and pyridine planes, critical for interpreting bioactivity .
Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?
Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) and MS-compatible mobile phases (e.g., acetonitrile/0.1% formic acid) separates impurities. Quantification via calibration curves using reference standards ensures >95% purity. NMR integration of key protons (e.g., methyl groups) provides complementary data .
Q. How can in vivo studies be designed to evaluate the pharmacokinetics of 6-methyl derivatives?
Methodological Answer: Rodent models are dosed intravenously or orally, with plasma samples analyzed by LC-MS/MS to determine parameters like t1/2 and bioavailability. Metabolite identification (e.g., hydroxylation at the 4-position) informs structural optimization. Radiolabeled analogs (e.g., 14C-methyl) track tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
